2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share structural similarities and have been studied for their biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have similar synthetic routes and applications in medicinal chemistry.
Uniqueness
2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features and potential for diverse biological activities. Its combination of functional groups and heterocyclic structure makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a compound belonging to the pyrido[1,2-a]pyrimidine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a pyridinyl moiety and a carboxamide group, which are critical for its biological activity. The molecular weight is approximately 298.30 g/mol.
Anticancer Activity
Recent studies have indicated that pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine have shown potent inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation (IC₅₀ values in the low micromolar range) .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
Table 1: Inhibitory Potency Against Key Enzymes
Enzyme | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Dihydrofolate Reductase | Competitive | 0.5 |
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | Non-competitive | 0.72 |
These findings suggest its potential use in treating conditions like cancer and other proliferative disorders .
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may possess neuroprotective properties. A study highlighted its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Mechanism:
The neuroprotective effect is thought to be mediated through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses in neuronal tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives. Modifications at various positions on the pyridine and pyrimidine rings significantly influence their potency and selectivity.
Key Findings:
- Substituent Variability: Altering substituents on the pyridine ring can enhance enzyme inhibition.
- Hydroxyl Group Impact: The presence of hydroxyl groups at specific positions contributes to increased solubility and bioavailability .
Table 2: SAR Analysis of Pyrido[1,2-a]pyrimidine Derivatives
Compound Variant | Activity (IC₅₀) | Comments |
---|---|---|
Base Compound | 0.72 µM | Standard for comparison |
Hydroxyl Substituted Variant | 0.45 µM | Enhanced activity |
Methylated Variant | 0.85 µM | Reduced solubility |
Properties
IUPAC Name |
2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-3-2-8-20-13(10)19-15(22)12(16(20)23)14(21)18-9-11-4-6-17-7-5-11/h2-8,22H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYVKHMFNNTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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